tert-butyl 2-Phenylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-Phenylmorpholine-4-carboxylate: is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is a morpholine derivative, characterized by the presence of a tert-butyl ester group and a phenyl ring attached to the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-Phenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-Phenylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-Phenylmorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-Phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 4-ethynylphenylcarbamate
- tert-Butyl 2-phenylmorpholine-4-carboxylate
Comparison: this compound is unique due to its specific combination of a morpholine ring, a phenyl group, and a tert-butyl ester group. This structure imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
tert-butyl 2-phenylmorpholine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
NPFOHOSLAUXAFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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